molecular formula C13H15N3 B2393751 2-Piperidinoquinoxaline CAS No. 34548-26-0

2-Piperidinoquinoxaline

Cat. No. B2393751
CAS RN: 34548-26-0
M. Wt: 213.284
InChI Key: GQTSYWFVBMPVBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Piperidinoquinoxaline involves the reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures . This reaction follows pseudo first order kinetics and is not amine catalyzed . The second order rate constant, kA, increases with increasing percentage of DMSO in the solution, in contrast to DMF .


Chemical Reactions Analysis

The reaction of 2-chloroquinoxaline with piperidine in various percentages (v/v) of DMSO–H2O and DMF–H2O solutions gave 2-piperidinoquinoxaline and showed overall second order kinetics . The reaction proceeds through an uncatalyzed mechanism by attack formation of a zwitterion intermediate in a slow step followed by a fast expulsion .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-10-14-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSYWFVBMPVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinoquinoxaline

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